1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Vue d'ensemble

Description

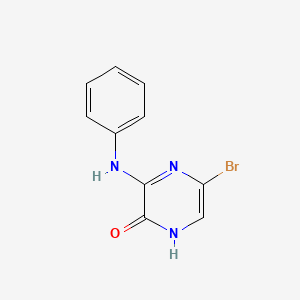

“1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride” is a chemical compound with the CAS Number: 1251903-93-1 . It has a molecular weight of 280.75 . The compound is a white to off-white solid at room temperature .

Molecular Structure Analysis

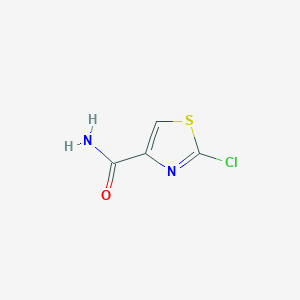

The InChI code for this compound is1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m0./s1 . This indicates that the compound contains a piperazine ring, which is substituted with a tert-butyl group and a methyl group. The piperazine ring is also attached to two carboxylate groups. Physical And Chemical Properties Analysis

This compound is a white to off-white solid at room temperature . It should be stored at room temperature .Applications De Recherche Scientifique

Chemical Synthesis

This compound is used in various chemical synthesis processes . It is a useful research chemical compound used in the preparation of piperazinylcarbonylaminomethylcarbonylpiperidines .

Preparation of Melanocortin-4 Receptor Agonists

It is used in the preparation of melanocortin-4 receptor agonists . These agonists are important in the study of various physiological functions, including the regulation of food intake, sexual behavior, and male erectile function.

Chromatography

The compound is used in chromatography, a laboratory technique for the separation of mixtures . It plays a crucial role in the analysis and purification of various substances.

Material Science

In the field of material science, this compound is used in the preparation of certain types of polymers . For example, it plays an important role in the preparation of alfa,beta-poly (2-oxazoline) lipopolymers through living cationic ring opening polymerization .

Buchwald-Hartwig Coupling Reactions

This compound is involved in Buchwald-Hartwig coupling reactions with aryl halides . This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials.

Cancer Treatment Research

Compounds similar to 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride have been approved for the treatment of metastatic breast cancer, and are used to reduce myelosuppression induced by chemotherapy treatments in small cell lung cancer (SCLC) .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed . The associated hazard statements are H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESGHYLTRXYTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1520598.png)

![Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B1520599.png)

![{6-[(2,2-Dimethylpropanoyl)amino]-3-pyridinyl}boronic acid](/img/structure/B1520600.png)

![8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520605.png)

![[4-(1-Piperidin-1-ylethyl)phenyl]boronic acid](/img/structure/B1520606.png)

![8-Benzyl-4-(2-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520613.png)